3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine
Overview
Description
3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is a useful research compound. Its molecular formula is C13H16F3N and its molecular weight is 243.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Without specific information on “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, it’s challenging to describe its exact mode of action. Pyrrolidine derivatives have been shown to interact with their targets in a way that depends on the spatial orientation of substituents and the different binding mode to enantioselective proteins .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Action Environment
The steric factors and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s stability and binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biochemical properties, which can impact the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced anxiety . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety . Additionally, it can alter metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues, including the brain, liver, and kidneys . The compound’s localization and accumulation in these tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic uses.
Properties
IUPAC Name |
3,3-dimethyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLPYKAEKYUGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.